1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone

説明

Molecular Architecture and IUPAC Nomenclature

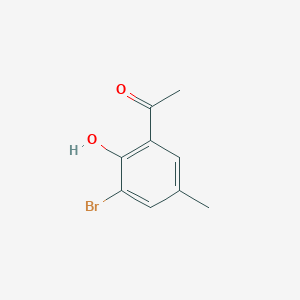

This compound represents a substituted acetophenone derivative with the molecular formula C₉H₉BrO₂. The compound's systematic International Union of Pure and Applied Chemistry name is 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one, though it appears in literature under various synonyms including:

- 2'-Hydroxy-3'-bromo-5'methylacetophenone

- 1-(3-bromo-2-hydroxy-5-methyl-phenyl)ethanone

- 1-(3-Bromo-2-hydroxy-5-methylphenyl)-1-ethanone

The molecular structure features a phenyl ring with four distinct substituents: a bromine atom at position 3, a hydroxyl group at position 2, a methyl group at position 5, and an ethanone (acetyl) group at position 1. This specific arrangement of functional groups creates a unique chemical environment that influences the compound's physical properties and reactivity.

The chemical structure can be represented through various identification systems as shown in Table 1:

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| SMILES | CC1=CC(=C(C(=C1)Br)O)C(=O)C |

| InChI | InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3 |

| InChIKey | ARARNHPPXNXRPT-UHFFFAOYSA-N |

| CAS Registry Number | 56609-15-5 |

| European Community Number | 867-447-9 |

From a structural perspective, the compound possesses asymmetry due to the non-uniform distribution of substituents around the aromatic ring. The presence of the bromine atom, which is relatively large compared to other substituents, contributes significantly to the steric environment of the molecule. The hydroxyl group at the ortho position relative to the ethanone group creates an opportunity for intramolecular hydrogen bonding, which has profound implications for the conformational stability of the molecule.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is limited in the current literature, valuable insights can be derived from studies of structurally similar compounds. The compound belongs to the family of ortho-hydroxyacetophenones, which typically exhibit distinctive conformational characteristics due to intramolecular hydrogen bonding.

Crystallographic studies of related compounds, such as 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, have revealed important structural features that likely apply to our compound of interest. For instance, the dihedral angle between the ethanone group and the aromatic ring in these related structures is typically small, approximately 3.6(2)°, indicating a nearly planar arrangement. This planarity is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the ethanone group.

The crystal packing in similar compounds is characterized by intermolecular interactions including π-π stacking between aromatic rings. The centroid-to-centroid distance in related structures has been measured at approximately 3.588(2) Å, which falls within the typical range for effective π-π interactions. Such interactions contribute significantly to the three-dimensional arrangement of molecules in the crystal lattice.

Table 2 presents predicted crystallographic parameters for this compound based on structural analogies and computational models:

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Intramolecular O-H···O Bond Distance | ~2.5-2.7 Å |

| Dihedral Angle (Ethanone-Phenyl) | ~3-5° |

| π-π Stacking Distance | ~3.5-3.7 Å |

| C=O Bond Length | ~1.22-1.24 Å |

| C-Br Bond Length | ~1.89-1.91 Å |

The conformation of the molecule is primarily influenced by the intramolecular hydrogen bond, which creates a pseudo-six-membered ring. This hydrogen bonding interaction is characterized as an S(6) ring in graph-set notation, indicating a six-membered ring formed by an intramolecular hydrogen bond. This structural feature is crucial for the compound's stability and contributes to its nearly planar conformation.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is characterized by an intricate interplay of electronic effects from various substituents and resonance stabilization mechanisms. The most significant electronic feature is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which can be classified as a resonance-assisted hydrogen bond (RAHB).

In this compound, the hydroxyl group at position 2 participates in an intramolecular hydrogen bond with the carbonyl oxygen of the ethanone group. This hydrogen bond is strengthened by resonance effects that delocalize electrons through the pseudo-ring formed by the hydrogen bond. The resonance-assisted nature of this hydrogen bond contributes substantially to the stability and planarity of the molecule.

The electronic effects of the substituents significantly influence the electron distribution within the aromatic ring. The bromine atom at position 3, being electron-withdrawing through both inductive and resonance effects, decreases electron density in the aromatic ring, particularly at positions ortho and para to it. This electronic withdrawal affects the acidity of the hydroxyl group and the strength of the intramolecular hydrogen bond.

Conversely, the methyl group at position 5 is electron-donating through hyperconjugation, increasing electron density in the aromatic ring. This electronic donation partially counterbalances the electron-withdrawing effect of the bromine atom, creating an asymmetric electronic distribution across the molecule.

The carbonyl group of the ethanone moiety also participates in resonance with the aromatic ring, further influencing the electronic structure. The resonance between the carbonyl group and the aromatic ring is particularly significant because it affects the strength of the intramolecular hydrogen bond.

Table 3 summarizes the electronic effects of each substituent and their influence on the molecule's properties:

Table 3: Electronic Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Influence on Molecular Properties |

|---|---|---|---|

| Bromine | 3 | Electron-withdrawing | Enhances acidity of hydroxyl group; influences intramolecular hydrogen bond strength |

| Hydroxyl | 2 | Electron-donating (resonance); Electron-withdrawing (inductive) | Forms intramolecular hydrogen bond; participates in resonance with aromatic ring |

| Methyl | 5 | Electron-donating (hyperconjugation) | Increases electron density in aromatic ring; affects distribution of π-electrons |

| Ethanone | 1 | Electron-withdrawing | Acts as hydrogen bond acceptor; participates in resonance with aromatic ring |

The resonance stabilization in this compound involves several resonance structures that distribute the π-electrons throughout the molecule. The most significant resonance forms include those that place negative charge on the oxygen atoms and positive charge on the carbonyl carbon or aromatic carbon atoms. The presence of the intramolecular hydrogen bond creates a quasi-aromatic six-membered ring, which further contributes to the resonance stabilization through π-electron delocalization.

The strength of the intramolecular hydrogen bond in this compound is enhanced by the quasi-aromatic character of the hydrogen-bonded ring, a phenomenon often described as resonance-assisted hydrogen bonding. This type of hydrogen bonding is stronger than conventional hydrogen bonds due to the additional stabilization provided by resonance effects.

特性

IUPAC Name |

1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARARNHPPXNXRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456655 | |

| Record name | 2'-Hydroxy-3'-bromo-5'methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56609-15-5 | |

| Record name | 2'-Hydroxy-3'-bromo-5'methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation Methods

Fries Rearrangement Approach

The most established route for synthesizing 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone is via the Fries rearrangement of 2-bromo-4-methylphenyl acetate. The process involves migration of the acetyl group from the oxygen atom to the aromatic ring under Lewis acid catalysis, producing the desired hydroxyacetophenone derivative.

Catalysts and Conditions

| Catalyst | Solvent/Conditions | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|

| Aluminium chloride | No solvent | 110 | 90 |

| Aluminium chloride | Nitrobenzene (reflux) | ~210 (reflux) | 90 |

| Zinc chloride | Nitrobenzene | 100 | 80–85 |

| Boron trifluoride | Nitrobenzene | 100 | 80–85 |

| Ferric chloride | Nitrobenzene | 100 | 55–70 |

| Stannic chloride | Nitrobenzene | 100 | 55–70 |

- The reaction typically starts with 2-bromo-4-methylphenyl acetate as the substrate.

- The catalyst (e.g., aluminium chloride) is added, and the mixture is heated to the specified temperature.

- The reaction can be performed either without solvent or in refluxing nitrobenzene, depending on the catalyst and desired yield.

- After completion, the reaction mixture is worked up, and the product is isolated and purified, often by recrystallization.

Direct Bromination of 1-(2-Hydroxy-5-methylphenyl)ethanone

An alternative method involves bromination of 1-(2-hydroxy-5-methylphenyl)ethanone using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF):

- The starting material, 1-(2-hydroxy-5-methylphenyl)ethanone, is dissolved in DMF.

- NBS is added as the brominating agent.

- The reaction proceeds at room temperature or with gentle heating.

- The product is then isolated by standard extraction and purification techniques.

- Literature reports a high yield of up to 93% for this method.

Summary Table: Bromination Method

| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-(2-hydroxy-5-methylphenyl)ethanone | NBS | DMF | RT–mild heat | 93 |

Comparative Analysis of Methods

| Method | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fries rearrangement | AlCl₃, ZnCl₂, BF₃, FeCl₃, SnCl₄ | 55–90 | Scalable, classic method | High temp, corrosive acids |

| Direct bromination | NBS, DMF | ~93 | Mild conditions, high yield | Requires precursor ketone |

Research Findings and Observations

- The Fries rearrangement is versatile and allows for catalyst optimization to maximize yield. Aluminium chloride, especially without solvent or in nitrobenzene, consistently gives the highest yields (up to 90%).

- Direct bromination using NBS is a modern, efficient method with high selectivity and yield, but it depends on the availability of the specific precursor.

- The choice of method may depend on the scale, available starting materials, and equipment for handling corrosive Lewis acids or organic solvents.

化学反応の分析

Types of Reactions: 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted derivatives with different functional groups.

- Oxidized products like ketones and aldehydes.

- Reduced products like alcohols .

科学的研究の応用

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone has several notable applications across different fields:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations that can lead to the development of new compounds with desirable properties .

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. The presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing enzyme activity and cellular processes .

- Antimicrobial Properties : Research indicates that derivatives of this compound may disrupt bacterial cell membranes, leading to cell death. This property is significant for developing new antimicrobial agents .

Medicine

- Drug Development : The structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with metal ions could be harnessed for therapeutic applications, particularly in targeting specific diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Metal Complex Formation

Research focused on the interaction between this compound and copper(II) ions. The formation of stable complexes was characterized, revealing insights into the compound's behavior in biological systems and its potential therapeutic applications.

作用機序

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity with various biomolecules. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions .

類似化合物との比較

- 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone

- 2-Hydroxy-5-methylacetophenone

- 1-Hydroxy-2-acetyl-4-methylbenzene

Comparison: Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research purposes .

生物活性

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, also known as a brominated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 229.07 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromine atom is believed to enhance the compound's binding affinity to microbial targets, which may inhibit their growth.

- Antifungal Properties : Research indicates potential antifungal activity, although specific mechanisms and effective concentrations remain to be fully elucidated. The compound's hydroxyl group may play a crucial role in disrupting fungal cell membranes.

- Anticancer Potential : Several studies have explored the anticancer properties of similar compounds within the class of brominated phenols. The interactions with cellular pathways involved in apoptosis and cell cycle regulation have been highlighted as potential mechanisms of action. For instance, compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it could interact with enzymes that are crucial for DNA replication or repair processes.

- Receptor Modulation : The presence of functional groups allows for potential interactions with various receptors, influencing signaling pathways that regulate cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Functional Groups |

|---|---|---|---|

| This compound | Moderate | Promising | Br, OH, CH₃ |

| 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone | High | Significant | Br, OH, CH₃ |

| 1-(3-Nitro-2-hydroxyphenyl)ethanone | Low | Moderate | NO₂, OH |

Case Studies and Research Findings

Recent research has provided insights into the biological activities of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of brominated phenols exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties using the agar diffusion method against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed notable inhibition zones comparable to standard antibiotics .

Q & A

Basic: What are the established synthetic routes for 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation of a substituted phenol precursor. A documented method involves:

Nitration and Reduction : Starting with 3-methylphenol, nitration yields 3-nitro-2-hydroxy-5-methylphenol, followed by reduction to 3-amino-2-hydroxy-5-methylphenol .

Acylation : Reacting the intermediate with acetyl chloride under Friedel-Crafts conditions to introduce the ketone group .

Bromination : Electrophilic bromination at the 3-position of the aromatic ring using bromine or N-bromosuccinimide (NBS) in a controlled environment .

Key Considerations :

- Solvent choice (e.g., dichloromethane or acetic acid) impacts reaction efficiency.

- Purification often involves column chromatography or recrystallization .

Advanced: How can researchers optimize the Friedel-Crafts acylation step for higher yields?

Answer:

Optimization strategies include:

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are standard, but milder catalysts (e.g., H₃PO₄) reduce side reactions .

- Temperature Control : Maintaining 0–5°C during acetyl chloride addition minimizes decomposition .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability but may require longer reaction times .

Data-Driven Approach : - Use design of experiments (DoE) to test variable combinations (catalyst loading, temperature, solvent ratio) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and O-H (~3200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~228) and fragmentation patterns confirm molecular weight .

Advanced: How to resolve contradictions in crystallographic data during structural validation?

Answer:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .

- Validation Metrics :

- Comparative Analysis : Cross-validate with DFT-calculated bond lengths/angles to identify outliers .

Advanced: What strategies are effective for evaluating the compound’s biological activity?

Answer:

- Antimicrobial Assays :

- Broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity Screening :

- MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

- Mechanistic Studies :

- Molecular docking to predict interactions with enzyme targets (e.g., bacterial topoisomerases) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : The bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes transition states, accelerating oxidative addition .

Comparative Data : - Brominated analogs show higher reactivity than chloro or fluoro derivatives in coupling reactions (yield: Br > Cl > F) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard Mitigation :

- Emergency Measures :

- For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How to design stability studies under varying environmental conditions?

Answer:

- Stress Testing :

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC .

- Photodegradation : Expose to UV light (254 nm) and track changes in NMR/UV-Vis spectra .

- Kinetic Analysis :

- Use Arrhenius plots to extrapolate shelf-life at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。